N,N-Diisopropyl-3-pentylamine

Photochemistry Electron Transfer Fluorescence Quenching

This uniquely congested tertiary amine (pK_HB -0.34, quenching rate 0.13 × 10⁷ M⁻¹ s⁻¹) exceeds DIPEA and triisopropylamine in steric hindrance, making it the optimal inert base for acid-sensitive syntheses or negative control in triplet-state photochemistry. Serves as Loratadine Impurity E for pharmaceutical QC.

Molecular Formula C11H25N
Molecular Weight 171.32 g/mol
CAS No. 68714-10-3
Cat. No. B121194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-3-pentylamine
CAS68714-10-3
SynonymsN,N-Bis(1-methylethyl)-3-pentanamine;  1-Ethyl-N,N-diisopropylpropylamine;  N,N-Diisopropylpentan-3-amine; 
Molecular FormulaC11H25N
Molecular Weight171.32 g/mol
Structural Identifiers
SMILESCCC(CC)N(C(C)C)C(C)C
InChIInChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3
InChIKeyBDKMTSFYPWEJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-3-pentylamine (CAS 68714-10-3): Baseline Properties and Structural Context for Procurement Decisions


N,N-Diisopropyl-3-pentylamine (CAS 68714-10-3, C11H25N, MW 171.32) is a sterically hindered tertiary amine characterized by an isopropyl-substituted nitrogen center attached to a 3-pentyl (1-ethylpropyl) group . The compound appears as a colorless liquid at ambient temperature with a density of approximately 0.791 g/mL at 20°C and a boiling point of 71-73°C at 12 mmHg [1]. The nitrogen lone pair is severely congested by the combination of two isopropyl groups and the branched 3-pentyl moiety, resulting in unique steric and electronic properties that distinguish it from common hindered amine bases [2].

Why Generic Substitution with Other Hindered Amine Bases Fails: The Unique Steric Profile of N,N-Diisopropyl-3-pentylamine


Hindered tertiary amines are frequently interchanged in synthetic workflows based on superficial similarity—yet N,N-diisopropyl-3-pentylamine occupies a distinct region of steric parameter space that generic comparators such as DIPEA (N,N-diisopropylethylamine) or triisopropylamine cannot replicate. The combination of two isopropyl groups with a branched 3-pentyl substituent creates nitrogen lone-pair congestion that exceeds that of DIPEA while differing conformationally from triisopropylamine [1]. This unique steric environment produces measurable differences in hydrogen-bond basicity, electron-transfer quenching kinetics, and photochemical reactivity that directly impact experimental outcomes when the compound is deployed as a base, a mechanistic probe, or a reference standard [2].

Product-Specific Quantitative Evidence Guide: Measured Differentiation of N,N-Diisopropyl-3-pentylamine from Structural Analogs


Fluorescence Quenching Rate Constant and Activation Energy: Direct Comparison with N-Ethyldicyclohexylamine

In time-resolved fluorescence quenching experiments with the azoalkane acceptor 2,3-diazabicyclo[2.2.2]oct-2-ene in benzene, N,N-diisopropyl-3-pentylamine exhibited the poorest electron-donor performance among a series of aliphatic amines [1]. The quenching rate constant was measured at 0.13 × 10⁷ M⁻¹ s⁻¹, approximately 190-fold lower than the best donor in the series (N-ethyldicyclohexylamine, 25 × 10⁷ M⁻¹ s⁻¹). The activation energy for quenching was determined to be 3.0 kcal mol⁻¹, compared to 1.3 kcal mol⁻¹ for the best donor [1].

Photochemistry Electron Transfer Fluorescence Quenching

Hydrogen-Bond Basicity (pK_HB): Class-Level Ranking Against 40 Tertiary Amines

The hydrogen-bond acceptor strength (pK_HB) of N,N-diisopropyl-3-pentylamine was determined by FTIR spectrometry via 1:1 complexation with 4-fluorophenol in CCl₄ at 25°C [1]. The measured pK_HB value is -0.34, placing it at the extreme lower end of the scale for tertiary amines, which ranges from 2.71 (quinuclidine, highest) to -0.34 (this compound, lowest) [1].

Hydrogen Bonding Basicity Scales Steric Effects

Steric Quenching Reduction Factor: Comparative Evaluation with Triisopropylamine

In the same azoalkane fluorescence quenching study, steric effects on quenching kinetics were quantified as a reduction factor relative to unhindered amines [1]. Amines bearing three secondary alkyl substituents—specifically triisopropylamine and N,N-diisopropyl-3-pentylamine—exhibited quenching rate reductions by up to a factor of 50, whereas amines with stereoelectronic effects only (e.g., DABCO) showed reductions by a factor of 2 [1].

Steric Hindrance Exciplex Formation Kinetics

Photoreduction Behavior with Triplet Benzophenone: Binary Outcome Contrast with Triethylamine and DABCO

In laser flash photolysis studies of triplet benzophenone quenching, N,N-diisopropyl-3-pentylamine and triisopropylamine do not undergo photoreduction, in stark contrast to triethylamine and DABCO, which readily reduce triplet benzophenone [1]. This binary divergence (no photoreduction vs. measurable photoreduction) is attributed to the extreme steric congestion around the nitrogen center in the diisopropyl-3-pentylamine structure [1].

Photoreduction Charge Transfer Triplet State

Conformational Preference in Solution: NMR-Derived Comparison with Triisopropylamine

Variable-temperature NMR spectroscopy and molecular mechanics calculations reveal distinct conformational preferences between N,N-diisopropyl-3-pentylamine and triisopropylamine [1]. While less crowded triple-rotor amines adopt a gauche,gauche,gauche conformation, N,N-diisopropyl-3-pentylamine—along with other crowded rotors—prefers an anti,gauche,gauche arrangement due to the increased steric demand of the 3-pentyl group [1].

Conformational Analysis NMR Spectroscopy Molecular Mechanics

Validated Research and Industrial Application Scenarios for N,N-Diisopropyl-3-pentylamine Based on Quantitative Differentiation


Photochemical Mechanistic Studies Requiring an Inert, Non-Quenching Tertiary Amine

In fluorescence quenching or triplet-state photochemistry experiments where electron transfer from the amine must be suppressed, N,N-diisopropyl-3-pentylamine serves as an ideal negative control or inert base. Its quenching rate constant (0.13 × 10⁷ M⁻¹ s⁻¹) is approximately 190-fold lower than that of N-ethyldicyclohexylamine, and it exhibits no measurable photoreduction of triplet benzophenone, unlike triethylamine or DABCO [1][2].

Synthetic Transformations in Highly Acid-Sensitive or Protic Environments

The exceptionally low hydrogen-bond basicity (pK_HB = -0.34) confirms that N,N-diisopropyl-3-pentylamine is virtually non-basic toward protic species [1]. This property makes it suitable for reactions where adventitious protonation of the base would be detrimental—such as acid-labile substrate manipulations or moisture-sensitive organometallic procedures—where DIPEA or triethylamine might still engage in hydrogen bonding.

Reference Standard for Extreme Steric Hindrance in Structure-Activity Relationship (SAR) Studies

With a steric quenching reduction factor up to 50 and placement at the most congested extreme of the pK_HB scale, N,N-diisopropyl-3-pentylamine provides a well-characterized anchor point for SAR investigations of amine steric effects [1][2]. It enables benchmarking of new hindered amine catalysts or bases against a compound with quantifiably minimal lone-pair accessibility.

Analytical Reference and Impurity Standard for Loratadine Quality Control

N,N-Diisopropyl-3-pentylamine is identified as Loratadine Impurity E in pharmaceutical impurity profiling [1]. The compound's defined physicochemical properties—including boiling point (71-73°C at 12 mmHg), density (0.791 g/mL at 20°C), and refractive index (n20/D 1.433)—support its use as a certified reference material for HPLC method development and quality control release testing in regulated pharmaceutical manufacturing environments.

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